1-Methyl-2-[(4-methylbenzene-1-sulfonyl)methyl]-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(tosylmethyl)-1H-pyrrole is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. The presence of the tosylmethyl group (a toluenesulfonyl group attached to a methyl group) in this compound makes it particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(tosylmethyl)-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of 1-methylpyrrole with tosylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for 1-Methyl-2-(tosylmethyl)-1H-pyrrole are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(tosylmethyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole compounds.
Substitution: The tosylmethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide in DMF or sodium methoxide in methanol.
Major Products Formed:
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced pyrrole compounds.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-2-(tosylmethyl)-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-Methyl-2-(tosylmethyl)-1H-pyrrole exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The tosylmethyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
1-Methyl-2-pyrrolidinone: A solvent with similar structural features but different chemical properties.
N-Methyl-2-pyrrolidone: Another solvent used in various industrial applications.
2-Methyl-1H-pyrrole: A simpler pyrrole derivative without the tosylmethyl group.
Uniqueness: 1-Methyl-2-(tosylmethyl)-1H-pyrrole is unique due to the presence of the tosylmethyl group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
113334-35-3 |
---|---|
Molecular Formula |
C13H15NO2S |
Molecular Weight |
249.33 g/mol |
IUPAC Name |
1-methyl-2-[(4-methylphenyl)sulfonylmethyl]pyrrole |
InChI |
InChI=1S/C13H15NO2S/c1-11-5-7-13(8-6-11)17(15,16)10-12-4-3-9-14(12)2/h3-9H,10H2,1-2H3 |
InChI Key |
AZALDLPAUSCLHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=CN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.